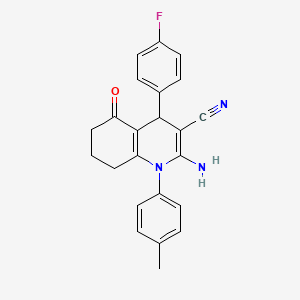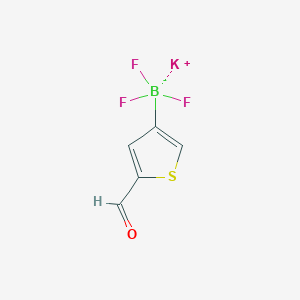![molecular formula C36H38BrNO3 B12053581 2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)
2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinolinecarboxylate family This compound is characterized by its unique structure, which includes a quinoline ring, a bromo-phenyl group, and a pentylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the bromo-phenyl group, and the attachment of the pentylcyclohexyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Formation of the Quinoline Ring: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, in the presence of a catalyst like palladium on carbon.
Introduction of the Bromo-phenyl Group: This step can be achieved through a bromination reaction using bromine or a bromine-containing reagent.
Attachment of the Pentylcyclohexyl Group: This step involves the coupling of the quinoline intermediate with a pentylcyclohexyl derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexy)phenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinolinecarboxylate derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolinecarboxylate derivatives.
Substitution: Formation of substituted quinolinecarboxylate derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Chloro-phenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-(4-Methoxy-phenyl)-2-oxoethyl 6-bromo-2-(3,4-dimethylphenyl)-4-quinolinecarboxylate
Uniqueness
2-(4-Bromo-phenyl)-2-oxoethyl 6-methyl-2-(4-(4-pentylcyclohexyl)phenyl)-4-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C36H38BrNO3 |
|---|---|
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C36H38BrNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3 |
Clave InChI |
AGPKJKHZIBKUKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)


![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)


